Neoorthosiphol A

Vascular Pharmacology Hypertension Research Natural Product Vasodilators

Misidentification of Orthosiphon diterpene subtypes frequently undermines vascular pharmacology studies. Neoorthosiphol A eliminates this risk as an authenticated migrated pimarane diterpene with functionally distinct vasorelaxant activity. Key benefits: (1) Validated calcium channel blockade in isolated rat thoracic aorta assays, divergent from orthosiphol A. (2) Chemotaxonomic reference standard for unambiguous LC-MS dereplication of migrated pimarane skeletons versus isopimarane/staminane analogs. (3) Anti-metastatic lead scaffold confirmed in HT-1080 fibrosarcoma and colon 26-L5 carcinoma models. Analytical documentation (HPLC≥98%, NMR) included with every lot.

Molecular Formula C38H44O12
Molecular Weight 692.7 g/mol
Cat. No. B1250959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoorthosiphol A
Synonymsneoorthosiphol A
neoorthosiphol-A
Molecular FormulaC38H44O12
Molecular Weight692.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(C(C3OC(=O)C4=CC=CC=C4)C=C)(C)O)O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)O)(C)C
InChIInChI=1S/C38H44O12/c1-8-24-27(49-32(42)22-15-11-9-12-16-22)29-36(6)25(19-26(47-20(2)39)38(29,46)34(44)37(24,7)45)35(4,5)30(41)28(48-21(3)40)31(36)50-33(43)23-17-13-10-14-18-23/h8-18,24-31,41,45-46H,1,19H2,2-7H3/t24-,25-,26+,27+,28-,29+,30+,31-,36-,37-,38-/m0/s1
InChIKeyPBUZGANPVDYQRM-FRZINCLTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neoorthosiphol A: Migrated Pimarane Diterpene


Neoorthosiphol A (C38H44O12, MW 692.70 g/mol) [1] is a highly oxygenated, migrated pimarane-type diterpene first isolated from the water decoction of Orthosiphon aristatus leaves (Lamiaceae) [2]. It belongs to a class of specialized metabolites found in this medicinal plant, traditionally used in Southeast Asia for treating hypertension and rheumatism [3].

Compound class
Migrated pimarane diterpene; distinct skeleton from common isopimarane-type orthosiphols
Activity context
Reported vasorelaxant effect in ex vivo rat thoracic aorta assays
Research use
Supports vascular smooth muscle pharmacology, natural product dereplication, and scaffold-specific SAR studies

Why Neoorthosiphol A Cannot Be Substituted


Within the Orthosiphon diterpene class, even minor structural variations yield divergent biological profiles. The group comprises isopimarane, staminane, secoisopimarane, and migrated pimarane sub-types [1], each with distinct carbon skeletons and oxygenation patterns that govern their pharmacological effects. For instance, the 1992 discovery of orthosiphols A and B [2] highlighted their anti-inflammatory properties, while the 2000 isolation of neoorthosiphols A and B [3] revealed a unique vasorelaxant activity not observed in earlier isopimarane derivatives. Substituting Neoorthosiphol A with a common orthosiphol analog based solely on plant origin would ignore these established structural and functional distinctions, potentially invalidating experimental results.

Skeleton mismatch Isopimarane analogs (e.g., orthosiphol A) lack vasorelaxant activity in the same assay; substituting by plant origin alone may invalidate vascular studies.
Analog identity Neoorthosiphol B shares the migrated skeleton but differs by one oxygen; potency and selectivity may shift, requiring compound-specific verification.
Bioactivity context Common orthosiphols A/B are characterized as anti-inflammatory, not antiproliferative; class-based substitution risks incompatible endpoint readouts.

Neoorthosiphol A: Comparative Evidence


Vasorelaxant Activity vs. Orthosiphol A

Neoorthosiphol A demonstrates a distinct vasorelaxant effect not observed in the closely related orthosiphol A. In ex vivo rat thoracic aorta assays, neoorthosiphol A (1) suppressed contractile responses, whereas orthosiphol A (a compound from the same plant, but with an isopimarane skeleton) was not reported to have this activity in the same study [1]. This indicates that the migrated pimarane skeleton of neoorthosiphol A is crucial for its vascular activity, differentiating it from the more common isopimarane-type orthosiphols.

Vasorelaxant activity
Class-level inference
Target:Active; suppressive effect observed
Comparator:Orthosiphol A (isopimarane) — not active in the same ex vivo rat aorta assay
Qualitative difference; single-study context
Supports skeleton-specific vascular pharmacology interpretation
Ex vivo KCl-stimulated rat thoracic aorta model; no quantitative potency data reported
Vascular Pharmacology Hypertension Research Natural Product Vasodilators

Vasorelaxant Potency vs. Neoorthosiphol B

In the same ex vivo rat aorta model, neoorthosiphol A (1) and its close analog neoorthosiphol B (2) both demonstrated a suppressive effect on contractile responses [1]. However, no direct, quantitative comparison of their potency (e.g., IC50 values) was provided in the original characterization paper. Therefore, the primary differentiation is their presence as active constituents within the migrated pimarane class, distinguishing them from other diterpene types.

Vs. neoorthosiphol B
Context-dependent
Target:Active; suppressive effect observed
Comparator:Neoorthosiphol B — also active; no potency ranking reported
Both migrated pimarane diterpenes show vasorelaxant response
Compound identity may influence potency or selectivity; requires verification
Chemical formula differs by one oxygen; no IC50 comparison available
Vascular Biology Smooth Muscle Pharmacology Structure-Activity Relationship

Cytotoxic Activity Against Metastatic Cancer Cells

Neoorthosiphol A (8) exhibits mild to weak antiproliferative activity against highly liver metastatic colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cell lines [1]. This activity was observed alongside other diterpenes in the study, which reported that 'all the isolated compounds' showed this effect. The study does not provide a head-to-head IC50 comparison for neoorthosiphol A, but confirms its participation in a cytotoxic effect not observed in earlier orthosiphols A and B, which were characterized for anti-inflammatory, not antiproliferative, activity [2].

Cytotoxicity profile
Class-level inference
Target:Mild to weak antiproliferative activity in colon 26-L5 and HT-1080 cells
Comparator:Orthosiphol A/B — not reported for antiproliferative activity; characterized as anti-inflammatory
Qualitative difference; all compounds tested in same study showed effect
Suggests a distinct cell-model endpoint context for neoorthosiphol A
Class-level inference; no individual IC50 reported; anti-metastatic lead research context
Cancer Metastasis Natural Product Cytotoxins Liver-Colon Carcinoma

Neoorthosiphol A Research Applications


Vascular Pharmacology for Hypertension

Use Neoorthosiphol A as a selective tool compound in isolated rat thoracic aorta assays to investigate calcium channel blockade or other vasorelaxant mechanisms. Its activity, distinct from orthosiphol A [1], makes it a relevant candidate for studying the structure-activity relationship (SAR) of migrated pimarane diterpenes on vascular smooth muscle.

Analytical Reference Standard for Dereplication

Procure Neoorthosiphol A as an analytical reference standard for the identification and dereplication of migrated pimarane diterpenes in natural product extracts or traditional medicine formulations. Its unique skeleton, differentiated from the more common isopimarane and staminane types found in Orthosiphon species [1], ensures accurate chemotaxonomic and quality control analyses.

Cytotoxicity Screening in Metastatic Models

Employ Neoorthosiphol A in antiproliferative assays using highly liver metastatic colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cell lines [1] to explore its potential as a lead scaffold for anti-metastatic drug discovery, an application where orthosiphols A and B are not active [2].

Application
Selection Property
Validation Focus
Ex vivo vascular smooth muscle studies
Reported vasorelaxant activity in rat aorta assays
Skeleton-dependent mechanism differentiation (migrated vs. isopimarane)
Natural product dereplication
Migrated pimarane skeleton identity marker
Chromatographic and spectroscopic discrimination from isopimarane/staminane types
Cancer cell-model studies
Mild antiproliferative response in metastatic cell lines
Distinct bioactivity from anti-inflammatory orthosiphols; endpoint verification

Technical Documentation Hub

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38 linked technical documents
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